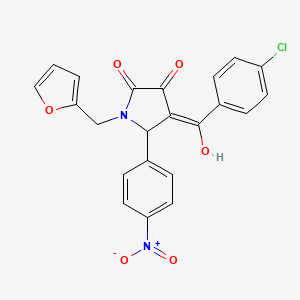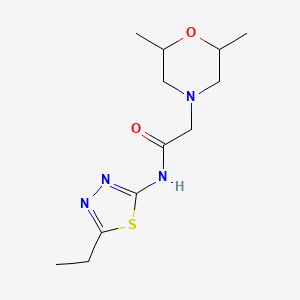![molecular formula C22H24N2O5S B5302925 N-[2-(benzoylamino)-3-(4-methoxyphenyl)acryloyl]methionine](/img/structure/B5302925.png)
N-[2-(benzoylamino)-3-(4-methoxyphenyl)acryloyl]methionine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(benzoylamino)-3-(4-methoxyphenyl)acryloyl]methionine, commonly known as BAM, is a synthetic peptide that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. BAM is a derivative of methionine enkephalin, a natural opioid peptide that plays a crucial role in pain modulation.
作用機序
BAM exerts its effects by binding to opioid receptors in the brain and spinal cord. It has a high affinity for the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. Upon binding to the receptor, BAM activates a series of intracellular signaling pathways that lead to the inhibition of pain transmission. It also modulates the release of neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and emotions.
Biochemical and Physiological Effects:
BAM has been shown to produce a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and gastrointestinal dysfunction. It also has the potential to cause addiction and dependence, similar to other opioids. However, unlike traditional opioids, BAM has a lower risk of causing respiratory depression and is less prone to abuse.
実験室実験の利点と制限
BAM has several advantages over traditional opioids in lab experiments. It has a higher potency and selectivity for the mu-opioid receptor, which makes it a useful tool for studying the mechanisms of opioid action. Additionally, BAM has a longer half-life than most opioids, which allows for more sustained effects and reduces the need for frequent dosing. However, BAM also has some limitations, including its high cost of synthesis and limited availability.
将来の方向性
There are several future directions for the research and development of BAM. One area of focus is the optimization of the synthesis method to reduce the cost and increase the yield of BAM. Another direction is the exploration of novel analogs of BAM with improved pharmacological properties. Additionally, the potential applications of BAM in the treatment of other conditions, such as depression and anxiety, are being investigated. Finally, the development of new delivery methods, such as transdermal patches and nasal sprays, may improve the clinical utility of BAM.
Conclusion:
In conclusion, BAM is a promising synthetic peptide with potential applications in drug discovery and development. It exhibits potent analgesic effects and has a lower risk of causing respiratory depression and abuse compared to traditional opioids. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of BAM have been discussed in this paper. Further research is needed to fully understand the potential of BAM and to develop new analogs with improved pharmacological properties.
合成法
The synthesis of BAM involves the condensation of two amino acids, methionine, and phenylalanine, with benzoyl chloride and methoxybenzaldehyde. The reaction is catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) in the presence of dimethylaminopyridine (DMAP) and triethylamine. The product is purified by high-performance liquid chromatography (HPLC) to obtain pure BAM.
科学的研究の応用
BAM has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit potent analgesic effects in animal models of acute and chronic pain. Additionally, BAM has been found to have anti-inflammatory, antinociceptive, and antitumor properties. It has also been shown to enhance the activity of other opioid peptides, such as endorphins and enkephalins.
特性
IUPAC Name |
2-[[(E)-2-benzamido-3-(4-methoxyphenyl)prop-2-enoyl]amino]-4-methylsulfanylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5S/c1-29-17-10-8-15(9-11-17)14-19(24-20(25)16-6-4-3-5-7-16)21(26)23-18(22(27)28)12-13-30-2/h3-11,14,18H,12-13H2,1-2H3,(H,23,26)(H,24,25)(H,27,28)/b19-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNDOVALYPVDSF-XMHGGMMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C(=O)NC(CCSC)C(=O)O)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C(=O)NC(CCSC)C(=O)O)/NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-2-methyl-2-propanamine hydrochloride](/img/structure/B5302848.png)
![3-phenoxy-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5302851.png)
![4-(2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-2-(ethoxymethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5302852.png)
![6-(methoxymethyl)-N,1-dimethyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5302863.png)
![tert-butyl 4-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl-1-piperazinecarboxylate](/img/structure/B5302870.png)
![(2R*,6R*)-2-allyl-1-[3-(4-methoxyphenyl)propanoyl]-6-methyl-1,2,3,6-tetrahydropyridine](/img/structure/B5302878.png)
![2-({[(3-chloro-2-methylphenyl)amino]carbonyl}amino)benzamide](/img/structure/B5302880.png)

![1'-[(1-methylcyclopropyl)carbonyl]-N-(pyridin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5302885.png)
![8-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5302890.png)
![{3-[(2-fluorobenzyl)oxy]benzyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B5302894.png)

![ethyl 4-({[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B5302912.png)